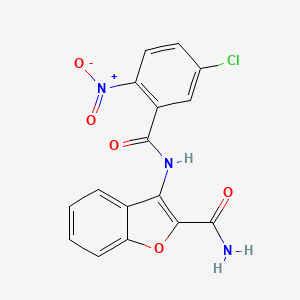

3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(5-chloro-2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O5/c17-8-5-6-11(20(23)24)10(7-8)16(22)19-13-9-3-1-2-4-12(9)25-14(13)15(18)21/h1-7H,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRESBWQEYHLNNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential therapeutic effects. Its structural components suggest a range of biological activities, including:

- Anticancer Activity : Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted the efficacy of benzofuran derivatives against breast cancer cells, suggesting that modifications on the benzofuran scaffold can enhance their cytotoxicity .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties against excitotoxic damage in neuronal cells. A related study synthesized benzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects, identifying specific substitutions that enhance antioxidant activity and protect against NMDA-induced toxicity .

The biological activity of this compound has been explored through various assays:

- Antioxidant Activity : The compound has been tested for its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging-related diseases. The structure-activity relationship (SAR) studies indicate that certain functional groups significantly enhance its antioxidant capacity .

- Enzyme Inhibition : Research has shown that compounds with similar structures can act as inhibitors for specific enzymes involved in disease pathways, including those related to inflammation and cancer progression. This suggests potential applications in drug development targeting these pathways .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, which are noteworthy for their efficiency and modularity:

- C–H Arylation Techniques : Recent advancements in synthetic chemistry have utilized directed C–H arylation methods to create diverse benzofuran derivatives efficiently. This approach allows for the introduction of various substituents at specific positions on the benzofuran ring, enhancing the compound's bioactivity .

- Transamidation Reactions : The transamidation process has been employed to modify existing benzofuran derivatives, allowing for the generation of new compounds with potentially improved pharmacological profiles. This method is particularly valuable for creating libraries of compounds for screening in drug discovery programs .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

Neuroprotective and Antioxidant Effects

The target compound’s neuroprotective activity is linked to its ability to scavenge free radicals and mitigate oxidative stress, as demonstrated in primary rat cortical neuronal cells . In contrast:

- 7-Methoxy Derivatives: Substitutions with -OCH₃ (electron-donating) show reduced antioxidant efficacy compared to -NO₂ or -Cl derivatives .

- Thiophene Analogues : 3-(5-Chlorothiophene-2-amido)-1-benzofuran-2-carboxamide lacks reported neuroprotective data, but its thiophene ring may alter binding affinity compared to benzene-based analogues .

Biological Activity

3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 335.73 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, contributing to its anticancer properties.

- Antioxidant Activity : It exhibits significant antioxidant effects, which help in reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from excitotoxicity, similar to other benzofuran derivatives.

Anticancer Activity

Research has indicated that this compound possesses notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound showed IC50 values indicating potent cytotoxicity.

- Lung Cancer (A549) : Significant inhibition of cell proliferation was observed.

Neuroprotective Effects

A study examined the neuroprotective potential of related benzofuran derivatives, suggesting that modifications in the benzofuran structure can enhance neuroprotection against NMDA-induced excitotoxicity. The compound's similar structure may confer comparable protective effects on neuronal cells, potentially through:

- Reduction of Reactive Oxygen Species (ROS) : The compound has been shown to scavenge free radicals effectively.

- Inhibition of Lipid Peroxidation : It may prevent oxidative damage to cellular membranes.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. Results indicated a strong radical-scavenging ability, which is crucial for its potential therapeutic applications in diseases associated with oxidative stress.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran derivatives and evaluated their anticancer activities. The results highlighted that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of benzofuran derivatives against excitotoxicity. The results indicated that certain structural modifications enhanced neuroprotection, suggesting that this compound could be a candidate for further development in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step processes, including:

Preparation of benzofuran-2-carboxamide via Pd-catalyzed C-H arylation to introduce substituents.

Nitration and chlorination at specific positions using HNO₃/H₂SO₄ or Cl₂/FeCl₃ under controlled temperature (0–5°C) to avoid over-nitration .

A one-pot transamidation reaction with 5-chloro-2-nitrobenzoyl chloride, using coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF with DIPEA (N,N-diisopropylethylamine) as a base .

- Optimization : Monitor intermediates via HPLC and adjust stoichiometric ratios (e.g., 1:1.2 for amide coupling) to minimize byproducts. Use column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Verify benzofuran core (δ 6.8–7.9 ppm for aromatic protons) and amide NH signals (δ 10.2–10.8 ppm). Chlorine and nitro groups induce deshielding in adjacent carbons .

- HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error.

Q. What preliminary assays are recommended to evaluate its biological activity, and what are common targets for benzofuran derivatives?

- Assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™).

- Cellular viability : MTT assay on cancer cell lines (IC₅₀ determination).

- Targets : Benzofurans often interact with kinases, GPCRs, or metal ions (e.g., Fe³⁺). For Fe³⁺ sensing, design fluorescence quenching experiments with Stern-Volmer analysis .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration/chlorination be addressed in the synthesis of this compound?

- Issue : Competing nitration at the 4-position of benzofuran or over-chlorination.

- Solutions :

Use directing groups (e.g., temporary Boc protection on the amide) to block undesired sites.

Employ low-temperature (-10°C) nitration with acetyl nitrate to limit reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.